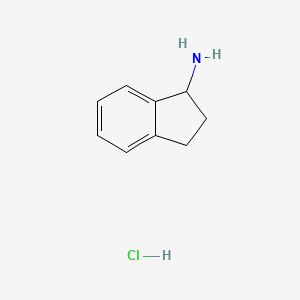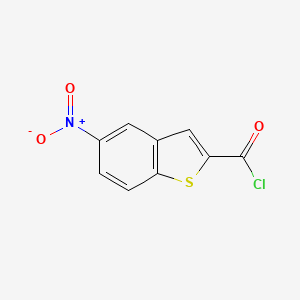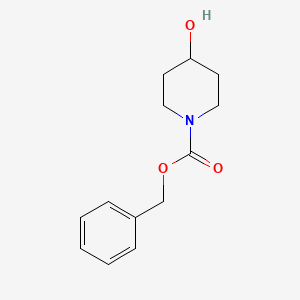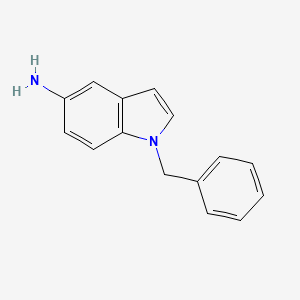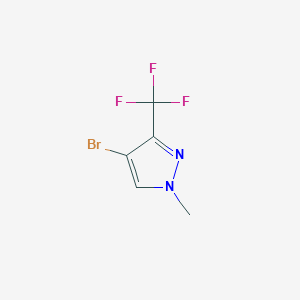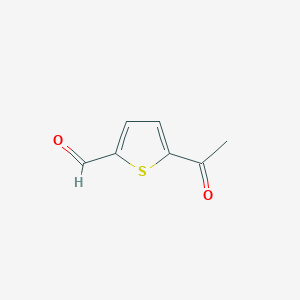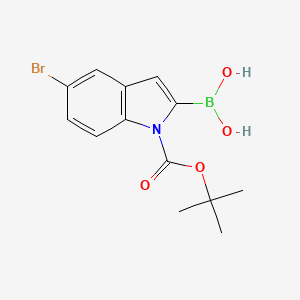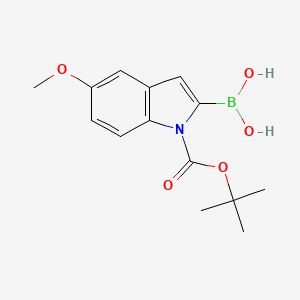![molecular formula C12H10N2O3S B1273344 [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate CAS No. 402848-76-4](/img/structure/B1273344.png)
[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate
説明
2-(1,3-Thiazol-2-ylcarbamoyl)phenyl Acetate (TPCA) is a thiazole-based chemical compound that is used in a variety of scientific research applications. It is a versatile chemical compound with a wide range of applications due to its unique properties. TPCA has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
Antimicrobial and Antiparasitic Applications
2-(Thiazol-2-ylcarbamoyl)phenyl acetate: has been studied for its potential use in antimicrobial and antiparasitic therapies. As an impurity of Nitazoxanide, a well-known antiprotozoal medication, this compound shares structural similarities that suggest it could also interfere with the electron transfer reactions in anaerobic energy metabolism of parasites . This could lead to the development of new treatments for infections caused by organisms such as Giardia lamblia and Cryptosporidium spp. .
Anticancer Research
Thiazole derivatives, including 2-(Thiazol-2-ylcarbamoyl)phenyl acetate , have been explored for their antitumor and cytotoxic activities. Research indicates that modifications to the thiazole moiety can produce compounds with potent effects on various human tumor cell lines, suggesting a potential role in cancer treatment .
Neuroprotective Agent Development
The thiazole core of 2-(Thiazol-2-ylcarbamoyl)phenyl acetate is present in many compounds with neuroprotective properties. These properties are particularly relevant in the development of treatments for neurodegenerative diseases, where the compound could play a role in synthesizing neurotransmitters like acetylcholine .
Anti-Inflammatory and Analgesic Research
This compound has been associated with anti-inflammatory and analgesic activities. The thiazole ring is a common feature in drugs that exhibit these properties, and as such, 2-(Thiazol-2-ylcarbamoyl)phenyl acetate could be a valuable starting point for the development of new pain relief medications .
Agricultural Chemical Development
In the agricultural sector, thiazole derivatives are used to create fungicides and biocides. The structural features of 2-(Thiazol-2-ylcarbamoyl)phenyl acetate make it a candidate for the synthesis of new compounds that could protect crops from fungal and microbial threats .
Analytical Chemistry Applications
2-(Thiazol-2-ylcarbamoyl)phenyl acetate: can be used in analytical chemistry as a reference compound for stability studies and the development of analytical methods, such as high-performance liquid chromatography (HPLC), to quantify Nitazoxanide and its impurities in pharmaceutical formulations .
特性
IUPAC Name |
[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-8(15)17-10-5-3-2-4-9(10)11(16)14-12-13-6-7-18-12/h2-7H,1H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWWYCHNNUHFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)
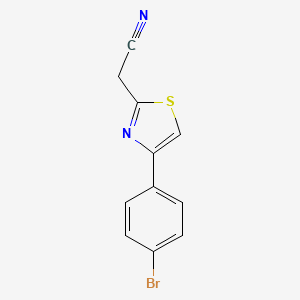
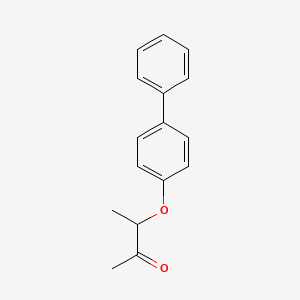
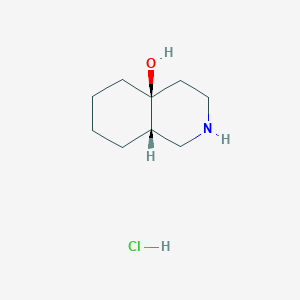
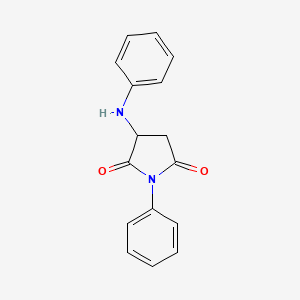
![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)
